molecular formula C13H18N6O B11261815 1-(tert-butyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea

1-(tert-butyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B11261815
M. Wt: 274.32 g/mol
InChI Key: WSDYQHVRXVMNGS-UHFFFAOYSA-N
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Description

3-tert-Butyl-1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a tert-butyl group, a phenyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea typically involves the reaction of tert-butyl isocyanate with a suitable tetrazole derivative. One common method involves the use of tert-butyl isocyanate and 1-phenyl-1H-1,2,3,4-tetrazole-5-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyl-1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring or the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the tetrazole ring or the phenyl group.

    Reduction: Reduced forms of the urea or tetrazole moieties.

    Substitution: Substituted tetrazole or phenyl derivatives.

Scientific Research Applications

3-tert-Butyl-1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to interact with specific molecular targets. The tert-butyl and phenyl groups can enhance the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-tert-Butyl-3-phenylurea: Similar structure but lacks the tetrazole ring.

    3-tert-Butyl-1-(4-methylphenyl)urea: Similar structure with a methyl-substituted phenyl group.

    1-tert-Butyl-3-(1H-tetrazol-5-yl)urea: Similar structure but lacks the phenyl group.

Uniqueness

3-tert-Butyl-1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea is unique due to the presence of both the tetrazole ring and the phenyl group, which can confer distinct chemical and biological properties

Properties

Molecular Formula

C13H18N6O

Molecular Weight

274.32 g/mol

IUPAC Name

1-tert-butyl-3-[(1-phenyltetrazol-5-yl)methyl]urea

InChI

InChI=1S/C13H18N6O/c1-13(2,3)15-12(20)14-9-11-16-17-18-19(11)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,14,15,20)

InChI Key

WSDYQHVRXVMNGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)NCC1=NN=NN1C2=CC=CC=C2

Origin of Product

United States

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